molecular formula C9H16ClN5O3 B1424380 3-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]propanoic acid hydrochloride CAS No. 1211430-45-3

3-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]propanoic acid hydrochloride

Cat. No. B1424380
M. Wt: 277.71 g/mol
InChI Key: IDDMSWYTNGEKSH-UHFFFAOYSA-N
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Description

3-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]propanoic acid hydrochloride, also known as MPTP, is a chemical compound that has gained significant attention in the field of scientific research. It is a tetrazole derivative that has been found to have potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is an important intermediate for synthesizing biologically active heterocyclic compounds. Its structure is stabilized by a combination of hydrogen bonds, as demonstrated in the synthesis of 4‐(2‐Carboxyethyl)morpholin‐4‐ium chloride (Mazur, Pitucha, & Rzączyńska, 2007).

Chemical Properties and Reactions

  • It undergoes unexpected reactions, like the displacement of a 4-morpholinyl group during tetrazole formation, which can contribute to the development of novel synthetic routes (Peet, 1989).
  • It can be used in the synthesis of antitubercular and antifungal agents, as seen in the creation of various 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl) imidazo[2,1-b][1,3,4]thiadiazole derivatives (Syed, Alagwadi Kallanagouda Ramappa, & Alegaon, 2013).

Applications in Organic Chemistry

  • It's employed in one-pot synthesis methods, such as the creation of 5-(1-hydroxyalkyl)tetrazoles, showcasing its utility in efficient and versatile organic synthesis (Alexakos & Wardrop, 2019).
  • In the field of medicinal chemistry, it contributes to the discovery of nonpeptidic integrin inhibitors for potential treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).

Conformational and Structural Studies

  • The compound also plays a role in structural studies, as seen in the dynamic NMR study and theoretical calculations on valsartan and related compounds, aiding in understanding the conformational dynamics of pharmaceutical compounds (Li et al., 2007).

Miscellaneous Applications

  • It has been utilized in synthesizing a range of derivatives, demonstrating its versatility in organic synthesis and drug discovery processes, such as the synthesis of 1,3,5-triazine derivatives (Zhang Li-hu, 2014).

properties

IUPAC Name

3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O3.ClH/c15-9(16)1-2-14-8(10-11-12-14)7-13-3-5-17-6-4-13;/h1-7H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDMSWYTNGEKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NN=NN2CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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